Patinosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(24S)-26-nor-5alpha-cholest-22E-en-3beta-ol is a 3beta-hydroxy steroid.
Scientific Research Applications
Sterol Composition and Marine Biology
Patinosterol, identified in marine organisms, offers insights into sterol composition and its ecological implications. For instance, the sterol composition of the scallop Patinopecten yessoensis was studied, revealing patinosterol among over 20 components, including Δ5-sterols and ring-saturated sterols. This research underlines the biogenetic uniqueness of patinosterol and its relevance in marine biology, particularly in the context of sterol diversity in marine invertebrates (Kobayashi & Mitsuhashi, 1975).
Biochemical Studies and Pharmacological Research
Patinosterol, as a marine sterol, has been the subject of biochemical studies, which are crucial in the context of pharmacological research. The study of minor and trace sterols in marine invertebrates like the sponge Teichaxinella morchella demonstrated the presence of 3ξ-hydroxymethyl-A-nor-patinosterol, showcasing the diversity and significance of patinosterol and its derivatives in the biochemistry of marine organisms. This research paves the way for further exploration of patinosterol's potential pharmacological applications (Bohlin, Sjöstrand, Djerassi, & Sullivan, 1981).
Ecological and Environmental Research
Patinosterol's occurrence in marine species also plays a role in ecological and environmental research. Studies like the one on marine sterols in Patinopecten yessoensis contribute to understanding the ecological roles and environmental adaptations of marine organisms through their biochemical profiles, including sterol content. Such research offers insights into the environmental influences on marine sterol composition and the ecological significance of compounds like patinosterol (Kobayashi & Mitsuhashi, 1975).
properties
CAS RN |
58514-32-2 |
---|---|
Product Name |
Patinosterol |
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(E,2R,5S)-5-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-6-18(2)7-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7-8,18-25,28H,6,9-17H2,1-5H3/b8-7+/t18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI Key |
MQDWBAYFXRRHRX-BPTFOWNUSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CCC(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CCC(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
synonyms |
27-nor-(24S)-24-methylcholest-22-en-3 beta-ol patinosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.